N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity. It exhibits effective, uncompetitive, and selective inhibition against AChE . The compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic transmission .
Result of Action
The compound’s action results in several effects at the molecular and cellular levels. It inhibits Aβ 1-42 aggregation, a key factor in the development of Alzheimer’s disease, by 53.30% . It also shows disaggregation activities, indicating that it can break down existing aggregates . Furthermore, it has neuroprotective effects, as it can impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions in the environment can affect the compound’s ability to chelate copper . Additionally, the compound’s action can be influenced by the presence of other substances, such as scopolamine, as the compound has been shown to improve cognition and spatial memory against scopolamine-induced memory deficit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, 2-aminothiophenol can react with methylsulfonyl chloride to form 6-(methylsulfonyl)benzothiazole.
Amidation Reaction: The benzothiazole derivative is then subjected to an amidation reaction with 3-phenylpropanoic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Common solvents used in these reactions include ethanol, methanol, and dichloromethane. Catalysts such as piperidine may also be employed to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Explored for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Comparison with Similar Compounds
N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide can be compared with other benzothiazole derivatives:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit cholinesterase inhibition and anti-amyloid aggregation properties but may differ in their potency and selectivity.
2-Amino-6-methylbenzothiazole: This compound is a precursor in the synthesis of various benzothiazole derivatives and has been studied for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its balanced multifunctional properties, making it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULMEDBMGLJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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